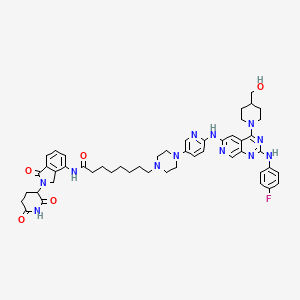

PROTAC EGFR degrader 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H57FN12O5 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]-3-pyridinyl]piperazin-1-yl]octanamide |

InChI |

InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |

InChI Key |

ZWLPWTDAYPOQGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PROTAC EGFR Degrader 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC EGFR degrader 6, a targeted protein degrader designed to eliminate the Epidermal Growth Factor Receptor (EGFR). This document details the molecular interactions, cellular processes, and key experimental methodologies used to characterize its function, presenting quantitative data in a clear, comparative format.

Core Mechanism of Action

PROTAC (Proteolysis Targeting Chimera) EGFR degrader 6 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate EGFR. It consists of three key components:

-

A ligand for EGFR: This component, based on the EGFR inhibitor gefitinib, specifically binds to the EGFR protein.

-

A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A chemical linker: This flexible chain connects the EGFR ligand and the VHL ligand.

The mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: this compound simultaneously binds to both EGFR and the VHL E3 ligase, forming a ternary complex (EGFR-PROTAC-VHL). This proximity is the crucial initiating event.

-

Ubiquitination: Once in close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin chain on EGFR.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged EGFR into small peptides, effectively eliminating it from the cell.

-

PROTAC Recycling: After inducing degradation, this compound is released and can engage another EGFR and VHL molecule, acting catalytically to degrade multiple EGFR proteins.

This process of induced degradation offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating potential scaffolding functions and overcoming resistance mechanisms associated with inhibitor binding sites.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key performance metrics.

| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax (%) | Time (hours) | Reference |

| HCC827 | Exon 19 Deletion | 45.2 | Not Reported | 48 | |

| H3255 | L858R | 3.3 | >95 | 16 | |

| HCC827 | Exon 19 Deletion | 5.0 | >95 | 16 | |

| H1975 | L858R, T790M | Weak Degradation | Not Reported | 48 | |

| A549 | Wild-Type | Weak Degradation | Not Reported | 48 |

Table 1: In Vitro Degradation Efficacy of this compound. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.

| Cell Line | IC50 (nM) | Time (hours) | Reference |

| HCC827 | Not explicitly stated, but apoptosis induced at 100 nM and 1 µM | 32 |

Table 2: In Vitro Anti-proliferative Activity of this compound. IC50 is the concentration required to inhibit 50% of cell growth.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of key experiments. Detailed methodologies are provided below.

Western Blotting for EGFR Degradation

This assay is fundamental to demonstrating the degradation of EGFR protein levels following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24, 48, 96 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.

-

Cell Viability Assay (CCK-8)

This assay measures the effect of EGFR degradation on cell proliferation and viability.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HCC827) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Add 10 µL of varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate for the desired treatment duration (e.g., 32, 48, or 72 hours).

-

-

CCK-8 Reagent Addition:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the data and determine the IC50 value.

-

Ubiquitination Assay

This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) as a control.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform western blotting as described in section 3.1, using a primary antibody against ubiquitin to detect the polyubiquitinated EGFR.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Western Blotting.

Caption: Simplified EGFR signaling pathway.

"PROTAC EGFR degrader 6 ubiquitin-proteasome pathway"

A Technical Guide to PROTAC EGFR Degrader 6: Mechanism of Action via the Ubiquittin-Proteasome Pathway.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). However, the efficacy of traditional EGFR tyrosine kinase inhibitors (TKIs) is often hampered by acquired drug resistance. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these limitations by inducing the selective degradation of target proteins. This technical guide provides an in-depth overview of a specific gefitinib-based PROTAC, referred to as "this compound" or "MS39," which targets mutant EGFR for degradation via the ubiquitin-proteasome pathway. This document details its mechanism of action, presents key quantitative data, and outlines essential experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction to EGFR and Targeted Protein Degradation

The Role of EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, EGFR triggers downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1] Overexpression or activating mutations in the EGFR gene can lead to uncontrolled cell growth and are oncogenic drivers in several human malignancies, most notably NSCLC.[1]

Limitations of EGFR Tyrosine Kinase Inhibitors (TKIs)

For years, the standard of care for patients with EGFR-positive NSCLC has been treatment with TKIs.[1] First-generation TKIs like gefitinib and erlotinib, while initially effective, often lead to relapse due to the emergence of secondary resistance mutations, such as the T790M "gatekeeper" mutation.[1] While second and third-generation inhibitors have been developed to target these mutations, further resistance mechanisms, including the C797S mutation, inevitably arise, limiting long-term therapeutic success.[2]

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that offer an alternative to traditional occupancy-driven inhibition.[1] They are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the polyubiquitination of the target protein, marking it for destruction by the cell's native protein disposal system, the 26S proteasome.[1][3] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a potential strategy to overcome resistance mediated by target mutations.

This compound (MS39): A Profile

Chemical Structure and Design

This compound, also known as MS39, is a potent and selective degrader of mutant EGFR.[4] It is a novel, gefitinib-based PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its structure consists of:

-

An EGFR Ligand: A derivative of gefitinib, a first-generation TKI, which binds to the ATP-binding domain of both wild-type and mutant EGFR.[1][5]

-

An E3 Ligase Ligand: A moiety that specifically binds to the VHL E3 ligase complex.[1][5]

-

A Linker: An undecanedioic acid-based linker that covalently connects the EGFR and VHL ligands, optimized for inducing the formation of a stable ternary complex.[5]

Mechanism of Action

MS39 functions by hijacking the ubiquitin-proteasome system (UPS). It simultaneously binds to a mutant EGFR protein and the VHL E3 ligase, forming a ternary complex (EGFR-MS39-VHL). This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EGFR. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the EGFR protein. This process effectively eliminates the target protein from the cell, shutting down its downstream signaling pathways.[1]

The Ubiquitin-Proteasome Pathway in EGFR Degradation

The degradation of EGFR by MS39 is a multi-step process entirely dependent on the cell's intrinsic ubiquitin-proteasome machinery.

Quantitative Efficacy and Selectivity Data

The potency and selectivity of this compound (MS39) have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinities (Kd)

This table summarizes the equilibrium dissociation constants (Kd), indicating the binding affinity of MS39 to wild-type (WT) and mutant EGFR compared to its parent inhibitor, gefitinib. Lower Kd values represent higher binding affinity.

| Compound | EGFR Target | Binding Affinity (Kd) in nM |

| Gefitinib | EGFR WT | 1.1 ± 2[1] |

| EGFR L858R | 0.8 ± 2[1] | |

| MS39 (Degrader 6) | EGFR WT | 11 ± 3 [1] |

| EGFR L858R | 12 ± 7 [1] |

Data from competitive binding assays.[1]

Table 2: Cellular Degradation Potency (DC₅₀ and Dₘₐₓ)

This table presents the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of MS39 in different NSCLC cell lines, each harboring specific EGFR mutations.

| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |

| HCC827 | Exon 19 Deletion | 5.0[1] | >95[1] | 16[1] |

| 45.2[6][7] | 87[6] | 48-96[6] | ||

| H3255 | L858R | 3.3[1] | >95[1] | 16[1] |

Note: Variations in DC₅₀ values can be attributed to different experimental conditions and treatment durations.

Table 3: Anti-proliferative Activity (IC₅₀)

This table shows the half-maximal inhibitory concentration (IC₅₀) for cell proliferation, demonstrating the functional consequence of EGFR degradation.

| Cell Line | EGFR Mutation | IC₅₀ (nM) |

| HCC827 | Exon 19 Deletion | 180[6][8] |

| H1975 | L858R/T790M | Weak degradation activity observed[6] |

| A549 | WT | Weak degradation activity observed[6] |

Key Experimental Protocols

Western Blot Analysis for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR protein levels following treatment with the degrader.

Methodology:

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere. Treat cells with various concentrations of MS39 for a specified duration (e.g., 16-48 hours).[1]

-

Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the percentage of degradation relative to a vehicle-treated control.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of EGFR.

Methodology:

-

Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, add MS39 and incubate for an additional 2-4 hours.[12]

-

Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitin chains on the target protein.[9]

-

Immunoprecipitation (IP): Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C to capture the EGFR protein.[13]

-

Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to pull down the antibody-EGFR complex.

-

Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot: Perform a Western blot on the eluted samples as described in section 5.1, but probe the membrane with an anti-ubiquitin antibody to detect the high molecular weight smear characteristic of polyubiquitinated EGFR.[3][12]

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine the effect of EGFR degradation on cell proliferation and viability.[14]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[15][16]

-

Compound Treatment: Treat the cells with a serial dilution of MS39 and incubate for a prolonged period (e.g., 72-96 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][17]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[14][17]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound (MS39) is a highly effective and selective degrader of oncogenic mutant EGFR.[1] By leveraging the cell's ubiquitin-proteasome system, it offers a powerful strategy to overcome the acquired resistance that plagues traditional EGFR inhibitors. The quantitative data demonstrate its ability to potently induce degradation of key EGFR mutants at nanomolar concentrations, leading to the inhibition of cancer cell proliferation. The detailed experimental protocols provided herein serve as a guide for researchers to further characterize MS39 and other novel protein degraders. The continued development of PROTAC technology holds immense promise for expanding the arsenal of targeted therapies and addressing significant unmet needs in oncology.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ubiquitination Assay - Profacgen [profacgen.com]

- 4. MS 39 | Active Degraders: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 9. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanism of PROTAC EGFR Degrader 6: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for PROTAC EGFR degrader 6, with a specific focus on its recruitment of E3 ubiquitin ligases to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document details the signaling pathways involved, quantitative degradation data, and step-by-step experimental protocols for the characterization of such targeted protein degraders.

Introduction to PROTAC Technology and EGFR Targeting

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and eliminating disease-causing proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer.[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance remains a significant challenge.[1] PROTAC-mediated degradation of EGFR presents a promising strategy to overcome this resistance by eliminating the entire receptor protein.[1]

This guide focuses on "this compound," also identified as compound 2 in the scientific literature, and other exemplary EGFR PROTACs to illustrate the principles of E3 ligase recruitment and subsequent target degradation.[6][7]

Mechanism of Action: The PROTAC-Induced Degradation Pathway

The fundamental action of an EGFR PROTAC is to facilitate the formation of a ternary complex between EGFR and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome.

Figure 1: PROTAC-mediated degradation of EGFR.

E3 Ligase Recruitment

The choice of E3 ligase to be recruited is a critical aspect of PROTAC design. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2] While the specific E3 ligase recruited by "this compound" is not definitively stated in all public sources, related compounds from the same study recruit VHL.[8] Other well-characterized EGFR PROTACs, such as MS39 (compound 6), are confirmed VHL recruiters, while MS154 (compound 10) recruits CRBN.[9][10]

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[11] By inducing the degradation of EGFR, PROTACs effectively shut down these oncogenic signaling cascades.

Figure 2: EGFR signaling and PROTAC intervention.

Quantitative Data on EGFR PROTAC Degraders

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency.

| PROTAC Degrader | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Source |

| This compound (compound 2) | VHL (presumed) | HCC827 (EGFR del19) | 45.2 | 87 (at 96h) | [6][7] |

| MS39 (compound 6) | VHL | HCC-827 (EGFR del19) | 5.0 | >95 | [9][10] |

| H3255 (EGFR L858R) | 3.3 | >95 | [9][10] | ||

| MS154 (compound 10) | CRBN | HCC-827 (EGFR del19) | 11 | >95 | [9][10] |

| H3255 (EGFR L858R) | 25 | >95 | [9][10] | ||

| P3 | VHL | HCC827 (EGFR del19) | 0.51 | Not Specified | [8] |

| H1975 (EGFR L858R/T790M) | 126.2 | Not Specified | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of EGFR PROTACs.

Western Blot for EGFR Degradation (DC50 and Dmax Determination)

This protocol is for quantifying the amount of EGFR protein in cells following treatment with a PROTAC.

Figure 3: Workflow for Western Blot Analysis.

Materials:

-

Cell lines (e.g., HCC827, H1975)

-

6-well tissue culture plates

-

PROTAC of interest

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.[2] Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against EGFR (and a loading control like GAPDH) overnight at 4°C.[2]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining EGFR against the PROTAC concentration.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC of interest at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 0, 1, 2, 4, 8 hours). Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR from the lysates using an anti-EGFR antibody conjugated to beads.

-

Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitinated EGFR species, which will appear as a high-molecular-weight smear.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the formation of the EGFR-PROTAC-E3 ligase ternary complex in vitro.

Procedure:

-

Reagents: Purified EGFR protein (or its ligand-binding domain), purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and a fluorescently labeled tracer that binds to either EGFR or the E3 ligase.

-

Binary Binding Affinity: First, determine the binding affinity of the PROTAC for EGFR and the E3 ligase separately by titrating the PROTAC against a constant concentration of the protein and the corresponding fluorescent tracer.

-

Ternary Complex Formation: To measure the formation of the ternary complex, pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., the E3 ligase). Then, titrate the second protein (EGFR) into this mixture. An increase in fluorescence polarization indicates the formation of the larger ternary complex. The data can be used to determine the cooperativity of the complex formation.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of EGFR degradation on the viability and proliferation of cancer cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][11]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[5][11] The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell viability by 50%.

Conclusion

This compound and similar molecules represent a powerful strategy to target and eliminate EGFR in cancer cells, offering a potential solution to overcome acquired resistance to traditional inhibitors. The efficacy of these degraders is intrinsically linked to their ability to recruit an E3 ubiquitin ligase and form a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of EGFR. The experimental protocols detailed in this guide provide a robust framework for the characterization and optimization of novel EGFR-targeting PROTACs, paving the way for the development of next-generation cancer therapeutics.

References

- 1. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC EGFR Degrader 6 (MS39): Synthesis, Structure, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Proteolysis Targeting Chimera (PROTAC) known as EGFR Degrader 6, also identified as MS39. This molecule represents a significant advancement in the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document details its chemical structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Synthesis

PROTAC EGFR Degrader 6 (MS39) is a heterobifunctional molecule designed to specifically induce the degradation of mutant EGFR proteins.[1] Its structure is composed of three key components:

-

EGFR Targeting Ligand: The molecule utilizes gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), as the warhead to selectively bind to the EGFR kinase domain.[1][2] Gefitinib has a higher binding affinity for common EGFR mutants (e.g., L858R, Del19) compared to the wild-type (WT) receptor.[1]

-

E3 Ligase Ligand: It incorporates a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This recruitment is essential for initiating the protein degradation cascade.

-

Linker: A nine-methylene all-carbon linker connects the gefitinib warhead to the VHL ligand.[1][3] The length and composition of this linker are optimized for effective ternary complex formation.[1]

The synthesis of compound 6 (MS39) involves a convergent strategy. A key step is the amide coupling of an intermediate derived from gefitinib with an undecanedioic acid linker, which is subsequently coupled to the VHL ligand.[3]

Mechanism of Action

Unlike traditional inhibitors that function through occupancy-driven pharmacology, this compound operates via an event-driven mechanism.[1][2] It induces proximity between EGFR and the VHL E3 ligase, forming a ternary complex (EGFR-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to the elimination of the entire protein from the cell.[1][4] This degradation process has been shown to be reversible upon washout of the compound.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in several key assays. The data highlights its potency and selectivity for mutant EGFR.

Table 1: Degradation Potency of this compound (MS39)

| Parameter | Cell Line | EGFR Mutation | Value | Treatment Time |

|---|---|---|---|---|

| DC₅₀ | HCC-827 | Exon 19 Deletion | 5.0 nM[1] | 16 hours |

| DC₅₀ | H3255 | L858R | 3.3 nM[1] | 16 hours |

| Dₘₐₓ | HCC-827 & H3255 | Exon 19 Del & L858R | >95% at 50 nM[1] | 16 hours |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Binding Affinity of this compound (MS39)

| Parameter | Target Protein | Value (K_d) |

|---|---|---|

| Binding Affinity | EGFR Wild-Type | 11 ± 3 nM[1] |

| Binding Affinity | EGFR L858R Mutant | 12 ± 7 nM[1] |

K_d: Dissociation constant, determined by competitive binding assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the characterization of this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with the degrader.

-

Cell Culture and Treatment:

-

Plate non-small-cell lung cancer (NSCLC) cells (e.g., HCC-827, H3255) and grow to ~80% confluency.[1]

-

Serum-starve the cells for 4-8 hours to synchronize them and reduce basal signaling.[1]

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 16 hours).[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), p-AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize EGFR protein levels to the loading control.

-

Calculate DC₅₀ values by plotting the percentage of remaining EGFR protein against the log concentration of the degrader.[1]

-

Mechanism of Action (Rescue) Assays

These experiments confirm that the observed degradation is dependent on the intended ubiquitin-proteasome pathway.

-

Cell Culture and Pretreatment:

-

Culture H3255 cells and serum-starve for 4 hours.[1]

-

Pretreat cells for 2 hours with one of the following inhibitors:

-

MLN4924 (1 µM): An inhibitor of NEDD8-activating enzyme, which blocks the activity of cullin-RING E3 ligases.[1]

-

VH-298 (10 µM): A VHL inhibitor that competitively blocks the PROTAC from binding to VHL.[1]

-

Gefitinib (10 µM): The parental EGFR inhibitor that competitively blocks the PROTAC from binding to EGFR.[1]

-

DMSO: Vehicle control.[1]

-

-

-

PROTAC Treatment and Analysis:

-

Following pretreatment, add this compound (100 nM) and incubate for an additional 8 hours.[1]

-

Harvest cell lysates and perform Western blotting for EGFR as described in Protocol 4.1.

-

-

Interpretation:

-

If degradation is blocked (i.e., EGFR levels are "rescued") in the presence of the inhibitors compared to the PROTAC-only treatment, it confirms the degradation is dependent on the cullin-RING ligase activity, VHL binding, and EGFR binding.[1]

-

Competitive Binding Assay

This assay determines the binding affinity (K_d) of the PROTAC for its target protein. Fluorescence Polarization (FP) is a common method.[5]

-

Reagents and Setup:

-

Recombinant EGFR protein (WT or mutant).[1]

-

A fluorescently labeled tracer molecule that binds to the EGFR kinase domain.

-

This compound at various concentrations.

-

Assay buffer and a microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

In a microplate, combine a fixed concentration of the EGFR protein and the fluorescent tracer.

-

Add a serial dilution of the PROTAC degrader to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization in each well. As the PROTAC displaces the fluorescent tracer from the protein, the polarization value will decrease.

-

Plot the change in polarization against the log concentration of the PROTAC.

-

Fit the data to a competitive binding model to calculate the IC₅₀, which can then be used to determine the K_d value.

-

Disrupted Signaling Pathway

By degrading EGFR, this compound effectively shuts down its downstream oncogenic signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[1][2] Western blot analysis confirms a reduction in the phosphorylation of EGFR and downstream effectors like AKT.[1]

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Gefitinib-Based PROTACs: A Technical Guide to Discovery and Development

This technical guide provides a comprehensive overview of the discovery and development of gefitinib-based Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and evaluation of these novel therapeutic agents for targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in various cancers.

Introduction: The Rationale for Gefitinib-Based PROTACs

Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small-cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1][2] While effective, its "occupancy-driven" mechanism can be limited by acquired resistance, often through secondary mutations like the T790M "gatekeeper" mutation.[1][3]

Proteolysis Targeting Chimeras (PROTACs) offer an alternative, "event-driven" therapeutic strategy.[4] These heterobifunctional molecules are designed to induce the degradation of a target protein rather than simply inhibiting its function.[5] A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5][]

Developing gefitinib-based PROTACs provides a promising approach to eliminate mutated EGFR proteins entirely, potentially overcoming resistance mechanisms and offering a more profound and durable therapeutic effect than traditional inhibition.[1][5]

Design, Synthesis, and Mechanism of Action

The design of a gefitinib-based PROTAC involves the strategic assembly of its three core components.

-

Warhead Selection (Gefitinib): Gefitinib is chosen for its high affinity and selectivity for mutant EGFR kinase domains.[1]

-

Linker Attachment: Structural analysis of gefitinib bound to the EGFR kinase domain (PDB ID: 4I22) reveals that its morpholine group is solvent-exposed.[3][9] This position is ideal for attaching a linker with minimal disruption to EGFR binding. The synthesis often involves replacing this morpholine with a piperazine group, which provides a convenient nitrogen atom for linker conjugation.[1][9]

-

E3 Ligase Ligands: The most commonly recruited E3 ligases for gefitinib-based PROTACs are von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][6][10] Small molecule ligands for these ligases, such as derivatives of hydroxyproline for VHL and thalidomide/pomalidomide for CRBN, are well-established and widely used.[1]

-

Linker Composition: The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy.[7][11][] It must be optimized to allow for the proper formation of a stable and productive ternary complex between EGFR, the PROTAC, and the E3 ligase. Common linker types include polyethylene glycol (PEG) and alkyl chains.[]

The general synthetic approach involves synthesizing the modified gefitinib moiety, the E3 ligase ligand with a reactive handle, and the linker separately, followed by their convergent assembly, often using methods like "click chemistry".[7][13]

The following diagram illustrates the catalytic mechanism by which a gefitinib-based PROTAC induces EGFR degradation.

Caption: Mechanism of gefitinib-PROTAC-induced EGFR degradation.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activities of several key gefitinib-based PROTACs reported in the literature.

Table 1: Degradation Potency (DC₅₀) of Gefitinib-Based PROTACs

| Compound Name | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC₅₀ (nM) | Reference(s) |

| PROTAC 3 | VHL | HCC827 | exon 19 del | 11.7 | [10][14][15][16] |

| H3255 | L858R | 22.3 | [10][14][15][16] | ||

| MS39 (Compound 6) | VHL | HCC-827 | exon 19 del | 5.0 | [6][9][10] |

| H3255 | L858R | 3.3 | [6][9][10] | ||

| MS154 (Compound 10) | CRBN | HCC-827 | exon 19 del | 11 | [6][9][10] |

| H3255 | L858R | 25 | [6][9][10] | ||

| Compound 14 | CRBN | HCC827 | exon 19 del | 0.26 | [10] |

| H3255 | L858R | 20.57 | [10] |

DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity (IC₅₀) of Gefitinib-Based PROTACs

| Compound Name | Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference(s) |

| Compound 14 | HCC827 | exon 19 del | 4.91 (96h) | [10] |

| SIAIS125 | PC9 | exon 19 del | 2.6 | [10] |

| Compound 13 | HCC827 | exon 19 del | 6 | [10] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cell proliferation.

Table 3: Binding Affinities (Kd) of Selected PROTACs and Gefitinib

| Compound | Target | Kd (nM) | Reference(s) |

| Gefitinib | EGFR WT | 1.1 | [3][9] |

| EGFR L858R | 0.8 | [3][9] | |

| MS39 | EGFR WT | 11 | [3][9] |

| EGFR L858R | 12 | [3][9] | |

| MS154 | EGFR WT | 1.8 | [3][9] |

| EGFR L858R | 3.8 | [3][9] |

Kd (Dissociation constant): A measure of binding affinity between a ligand and a protein.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the evaluation of gefitinib-based PROTACs.

-

Cell Lines: Human NSCLC cell lines such as HCC827 (harboring an exon 19 deletion) and H3255 or PC-9 (harboring the L858R mutation) are commonly used.[10][14] Cell lines expressing wild-type EGFR (e.g., A549, OVCAR-8) serve as controls for selectivity.[9][10]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or DMSO (vehicle control) for a specified duration (e.g., 8, 16, or 24 hours).[14]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or gefitinib for 72 or 96 hours.

-

Lysis and Signal Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Animal Model: Use male Wistar rats or BALB/c nude mice.[10][17]

-

Dosing: Administer the PROTAC compound via a specific route, such as intraperitoneal (i.p.) injection or subcutaneous (s.c.) dosing, at a defined concentration (e.g., 30 mg/kg).[10][17]

-

Sample Collection: Collect blood samples from the animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

LC-MS/MS Analysis: Precipitate proteins from the plasma samples (e.g., using organic solvent containing an internal standard). Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC over time.[17][18]

-

Data Analysis: Use pharmacokinetic software (e.g., PKSolver) to determine key PK parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).[17]

Visualized Workflows and Pathways

This diagram shows a simplified view of the EGFR signaling cascade, which is aberrantly activated in many cancers and is the target of gefitinib-based PROTACs.

Caption: Simplified EGFR downstream signaling pathways.

This flowchart outlines the typical process for the discovery and preclinical evaluation of a novel gefitinib-based PROTAC.

Caption: Experimental workflow for gefitinib-PROTAC evaluation.

Conclusion

The development of gefitinib-based PROTACs represents a significant advancement in the quest to overcome resistance to EGFR TKIs. By co-opting the cell's own protein disposal system, these molecules can effectively eliminate both drug-sensitive and drug-resistant mutant EGFR proteins. The data clearly show that compounds like MS39 and Compound 14 can induce potent and selective degradation of mutant EGFR at nanomolar concentrations, leading to the inhibition of downstream signaling and cancer cell proliferation.[6][9][10] While challenges such as optimizing cell permeability and in vivo bioavailability remain, the "event-driven" pharmacological approach of PROTACs holds immense promise.[9][19] Future work, including the exploration of novel E3 ligase ligands and innovative delivery strategies like nano-PROTACs, will continue to expand the therapeutic potential of this exciting modality in oncology.[19][20]

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Gefitinib-based PROTAC 3 | Gefitinib-based Proteolysis-targeting Chimera 3 | PROTAC EGFR Degrader | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 16. selleckchem.com [selleckchem.com]

- 17. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]

- 18. waters.com [waters.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of PROTAC EGFR Degrader 6 for Mutant EGFR

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming EGFR TKI Resistance

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, driven by activating mutations (e.g., L858R, exon 19 deletions) or overexpression, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2] While tyrosine kinase inhibitors (TKIs) targeting mutant EGFR have revolutionized treatment, their efficacy is often limited by the development of acquired resistance.[3]

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[4] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins, offering a powerful strategy to eliminate drug-resistant proteins and overcome the limitations of traditional inhibitors.[3][4] This guide focuses on a specific molecule, PROTAC EGFR degrader 6, and explores its selectivity for mutant forms of EGFR over the wild-type protein.

The PROTAC Mechanism of Action

PROTACs are comprised of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity enables the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]

Caption: General mechanism of PROTAC-mediated protein degradation.

EGFR Signaling Pathways in Cancer

Activation of EGFR, either by ligand binding or oncogenic mutations, triggers the dimerization of the receptor and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins that activate downstream signaling cascades critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, constitutive activation of these pathways leads to uncontrolled cell proliferation and inhibition of apoptosis.

Caption: Simplified overview of key EGFR downstream signaling pathways.

Profile of this compound: Selectivity and Potency

This compound is a targeted protein degrader designed to eliminate mutant EGFR. Its selectivity is demonstrated by its potent activity in cells harboring specific EGFR mutations compared to its minimal effect on cells with other mutations or wild-type EGFR.

Quantitative Degradation Data

The degradation efficiency of this compound was primarily evaluated in the NSCLC cell line HCC827, which carries an EGFR exon 19 deletion (Del19). Its activity was compared against H1975 cells (L858R/T790M mutant) and A549 cells (wild-type EGFR).

| Parameter | Cell Line | EGFR Status | Value | Citation(s) |

| DC₅₀ | HCC827 | EGFRDel19 | 45.2 nM | [5][6][7] |

| Dₘₐₓ | HCC827 | EGFRDel19 | 87% (at 96h) | [5] |

| Degradation Activity | H1975 | EGFRL858R/T790M | Weak | [5][6] |

| Degradation Activity | A549 | EGFRWT | Weak | [5][6] |

| Table 1: Degradation profile of this compound. |

Comparative Analysis with Other EGFR Degraders

To contextualize the performance of this compound, its potency is compared here with other published EGFR degraders that show selectivity for mutant EGFR.

| Compound Name | Target Ligand | E3 Ligase Ligand | DC₅₀ (HCC827, EGFRDel19) | DC₅₀ (H1975, EGFRL858R/T790M) | Selectivity vs. WT | Citation(s) |

| This compound | Undisclosed | Undisclosed | 45.2 nM | Weak Degradation | Yes | [5][6] |

| MS39 (Compound 6) | Gefitinib | VHL | 5.0 nM | 3.3 nM (in H3255) | Yes | [3] |

| Compound 14 | Gefitinib | CRBN | 0.261 nM | Not Reported | Yes | [4] |

| Compound 13 | Dacomitinib | CRBN | 3.57 nM | No Degradation | Yes | [8] |

| CP17 | Covalent Purine | VHL | 0.49 nM | 1.56 nM | Yes | [9][10] |

| Table 2: Comparative degradation potency of various mutant-selective EGFR PROTACs. |

The Mechanism of Mutant vs. Wild-Type Selectivity

The preferential degradation of mutant EGFR over its wild-type counterpart by many PROTACs, including the class to which degrader 6 belongs, is not solely dependent on the binding affinity of the warhead. A critical factor is the ability to form a stable and conformationally competent ternary complex (EGFR-PROTAC-E3 Ligase).[11][12] Mechanistic studies on related EGFR degraders have revealed that while the PROTAC can bind to both mutant and wild-type EGFR, only the mutant form efficiently establishes the productive protein-protein interactions with the recruited E3 ligase required for ubiquitination.[1][11][12] Wild-type EGFR, in contrast, fails to form a stable ternary complex, thus sparing it from degradation.[11]

Caption: Ternary complex stability dictates selectivity for Mutant vs. WT EGFR.

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity and selectivity of EGFR degraders.

Cell Culture and Reagents

-

Cell Lines:

-

HCC827 (ATCC CRL-2868): Human NSCLC line with an EGFR exon 19 deletion.

-

H1975 (ATCC CRL-5908): Human NSCLC line with EGFR L858R and T790M mutations.

-

A549 (ATCC CCL-185): Human NSCLC line with wild-type EGFR.

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the primary assay to quantify protein degradation.

-

Cell Seeding: Plate cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight until they reach 80-90% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 8 hours to synchronize cells and reduce basal EGFR signaling.[12]

-

PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 96 hours).[4][5]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-EGFR, anti-pEGFR, anti-GAPDH as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize EGFR band intensity to the loading control (GAPDH). Calculate DC₅₀ and Dₘₐₓ values using non-linear regression in software like GraphPad Prism.[4]

Apoptosis and Cell Cycle Analysis

-

Treatment: Treat HCC827 cells with this compound at specified concentrations (e.g., 0.1 µM, 1 µM) for 32-48 hours.[5]

-

Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining:

-

For Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For Cell Cycle: Fix cells in 70% ethanol overnight at -20°C, then stain with PI/RNase A solution.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentages of apoptotic cells (Annexin V positive) or cells in different phases of the cell cycle (G1, S, G2/M) are quantified.[4][5]

Caption: Standard workflow for determining PROTAC-mediated degradation.

Conclusion and Future Directions

This compound demonstrates potent and selective degradation of the oncogenic EGFRDel19 mutant while sparing wild-type EGFR and the double mutant EGFRL858R/T790M.[5][6] This selectivity, likely driven by the differential ability of mutant versus wild-type EGFR to form a stable ternary complex with the degrader and an E3 ligase, is a hallmark of a promising therapeutic candidate.[11][12] By inducing the actual elimination of the oncogenic driver protein rather than simply inhibiting its function, EGFR-targeting PROTACs offer the potential to achieve deeper and more durable responses, overcome TKI resistance, and reduce off-target toxicities associated with inhibiting wild-type EGFR. Further development and characterization of mutant-selective degraders like this compound are critical steps toward realizing the full therapeutic potential of targeted protein degradation in oncology.

References

- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Ternary Complex Formation of PROTAC EGFR Degrader 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ternary complex formation and mechanism of action of PROTAC EGFR degrader 6, also known as MS39. This molecule is a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small-cell lung cancer (NSCLC). This guide will cover its binding affinities, degradation efficacy, the signaling pathways involved, and detailed experimental protocols for its characterization.

Introduction to this compound (MS39)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This compound (MS39) is a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR. By forming a ternary complex between EGFR and VHL, MS39 facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. Notably, MS39 demonstrates selectivity for mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (MS39) and related compounds.

Table 1: Binding Affinities of EGFR Degraders and Controls

| Compound | Target | Binding Affinity (Kd, nM) | Reference |

| This compound (MS39) | EGFR WT | 11 ± 3 | [1] |

| EGFR L858R | 12 ± 7 | [1] | |

| Gefitinib | EGFR WT | 1.1 ± 2 | [1] |

| EGFR L858R | 0.8 ± 2 | [1] | |

| Negative Control (Compound 27) | EGFR WT | Similar to MS39 | |

| EGFR L858R | Similar to MS39 |

Table 2: Degradation Efficiency of this compound (MS39)

| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| HCC-827 | Exon 19 deletion | 5.0 | >95 (at 50 nM) | 16 | [1] |

| H3255 | L858R | 3.3 | >95 (at 50 nM) | 16 | [1] |

| HCC827 | Exon 19 deletion | 45.2 | 87 | 48-96 | [2] |

Mechanism of Action: Ternary Complex Formation

Mechanism of this compound.

Downstream Signaling Pathway Inhibition

By inducing the degradation of EGFR, this compound effectively shuts down the downstream signaling pathways that are constitutively activated in cancer cells. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and growth.

EGFR downstream signaling inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of EGFR in cell lines treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HCC-827, H3255) and allow them to adhere. Treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.

-

Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control.

Western Blot experimental workflow.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (Kd) of this compound to EGFR and VHL.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant EGFR (WT and mutant) and VHL proteins

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents

Procedure:

-

Protein Immobilization: Immobilize the ligand (e.g., VHL) onto the sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized ligand.

-

Ternary Complex Formation: To measure ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein (EGFR) is injected over the immobilized E3 ligase (VHL).

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay to detect and quantify the formation of the ternary complex in solution.

Materials:

-

TR-FRET compatible plate reader

-

Tagged recombinant proteins (e.g., His-tagged EGFR and GST-tagged VHL)

-

Lanthanide-labeled donor fluorophore (e.g., anti-His-Tb)

-

Acceptor fluorophore (e.g., anti-GST-d2)

-

This compound

-

Assay buffer

Procedure:

-

Assay Setup: In a microplate, combine the tagged proteins, donor and acceptor fluorophores, and varying concentrations of the PROTAC.

-

Incubation: Incubate the plate at room temperature to allow for complex formation.

-

Measurement: Measure the TR-FRET signal at the appropriate wavelengths.

-

Data Analysis: The ratio of acceptor to donor emission is calculated to determine the extent of ternary complex formation.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells.

Materials:

-

CRISPR-edited cell line with an endogenous HiBiT tag on the target protein (EGFR)

-

LgBiT protein and furimazine substrate (Nano-Glo® HiBiT Lytic Detection System)

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with this compound.

-

Lysis and Detection: At desired time points, lyse the cells and add the LgBiT protein and substrate.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein remaining.

-

Data Analysis: Calculate the percentage of protein degradation relative to control-treated cells.

Conclusion

This compound (MS39) is a highly effective and selective degrader of mutant EGFR. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, leads to the efficient degradation of the target protein and subsequent inhibition of oncogenic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the characterization and evaluation of this and other PROTAC molecules, aiding in the advancement of targeted protein degradation as a therapeutic strategy. Further biophysical characterization of the ternary complex will provide deeper insights into the molecular determinants of its efficacy and selectivity.

References

The Cellular Gauntlet: An In-depth Technical Guide to the Uptake and Permeability of PROTAC EGFR Degrader 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and permeability of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 6, also known as MS39. This document delves into the quantitative data available for this potent degrader, details the experimental protocols for its characterization, and visualizes the key biological pathways and experimental workflows involved.

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC EGFR degrader 6 (MS39), focusing on its degradation potency and anti-proliferative activity in specific cancer cell lines.

Table 1: Degradation Potency of this compound (MS39)

| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time (hours) | E3 Ligase Recruited | Reference |

| HCC827 | Exon 19 Deletion | 5.0 | 16 | VHL | [1] |

| H3255 | L858R | 3.3 | 16 | VHL | [1] |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity of this compound (MS39)

| Cell Line | EGFR Mutation Status | GI50 (µM) | Incubation Time (days) | Assay Type | Reference |

| HCC827 | Exon 19 Deletion | 0.23 | 3 | CCK-8 | [2] |

GI50: Half-maximal growth inhibition concentration.

Table 3: Comparative Permeability of Various PROTACs (for context)

| PROTAC | Target | E3 Ligase | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |

| PROTAC 14 | AR | Cereblon | 1.7 | 8.4 | |

| PROTAC 18 | AR | Adamantane | 0.15 | 1.5 | |

| MZ1 | BET | VHL | ~0.06 | - | |

| OMZ1 | BET | VHL | ~0.6 | - |

Note: Specific quantitative permeability data for this compound (MS39) was not available in the reviewed literature. The data above for other PROTACs illustrates the typical range of permeability observed for this class of molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Western Blotting for EGFR Degradation

Objective: To quantify the degradation of EGFR protein in cells treated with this compound.

Materials:

-

HCC827 or H3255 cells

-

This compound (MS39)

-

DMSO (vehicle control)

-

Serum-free cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HCC827 or H3255 cells and grow to 80% confluency.

-

Serum-starve the cells for 8 hours by replacing the growth medium with serum-free medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a fixed concentration for a time-course experiment. Use DMSO as a vehicle control.

-

Incubate for the desired time (e.g., 16 hours for dose-response).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-